molecular formula C13H20N4O2 B6930141 N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide

Cat. No.: B6930141
M. Wt: 264.32 g/mol
InChI Key: MPWBWYZVWJYGRQ-JTQLQIEISA-N
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Description

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a piperidine ring, a pyrazole ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-10(13(19)17-7-3-2-4-8-17)15-12(18)9-11-5-6-14-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,16)(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBWYZVWJYGRQ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)NC(=O)CC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Acetamide Group Addition: The acetamide group is usually added through acylation reactions involving acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-imidazol-5-yl)acetamide
  • N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-triazol-5-yl)acetamide

Uniqueness

N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

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